

# An In-depth Technical Guide on the Remdesivir Methylpropyl Ester Analog

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## Compound of Interest

Compound Name: *Remdesivir methylpropyl ester analog*

Cat. No.: *B15566526*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental methodologies pertaining to the methylpropyl ester analog of Remdesivir. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antiviral drug discovery and development.

## Chemical Structure and Properties

The **Remdesivir methylpropyl ester analog**, also known as GS-5734 methylpropyl ester analog, is a derivative of the broad-spectrum antiviral agent Remdesivir.[1][2] Alterations to the ester group of the phosphoramidate prodrug moiety can influence the pharmacokinetic and pharmacodynamic properties of the parent compound. The core structure, however, remains consistent with that of Remdesivir, featuring a C-nucleoside analog with a 1'-cyano group and a phosphoramidate linkage.

Below is a summary of the key chemical identifiers for the **Remdesivir methylpropyl ester analog**:

Property	Value
Formal Name	N-[(S)-hydroxyphenoxyphosphinyl]-L-alanine, 2-methylpropyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrionitrile
Synonyms	GS-5734 methylpropyl ester analog
Molecular Formula	C25H31N6O8P
Formula Weight	574.5 g/mol
Purity	≥98%
Formulation	A crystalline solid
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS (pH 7.2) (1:5): 0.1 mg/ml
λ <sub>max</sub>	246 nm
SMILES	<chem>O=CC(=O)C(C)C(=O)OC1=CC=CC=C1OC[C@H]2O=CNC(=O)N2</chem>
InChI Key	SVRBERDPWIECAJ-VIIJUVLASA-N

## Mechanism of Action and Bioactivation

Remdesivir and its analogs function as prodrugs that, upon entering a host cell, are metabolized into their active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

The bioactivation of Remdesivir is a multi-step intracellular process:

- **Ester Hydrolysis:** The prodrug is first hydrolyzed by cellular esterases, such as carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an intermediate alanine metabolite.<sup>[3]</sup>

- **Phosphoramidase Cleavage:** The histidine triad nucleotide-binding protein 1 (HINT1) then cleaves the phosphoramidate bond, releasing the monophosphate form of the nucleoside analog.[3]
- **Phosphorylation:** Cellular kinases subsequently phosphorylate the monophosphate metabolite to its active triphosphate form (GS-443902).[3][4]

This active triphosphate, GS-443902, competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[4] Once incorporated, it leads to delayed chain termination, thereby halting viral replication.[5]



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Caption: Intracellular bioactivation pathway of Remdesivir analogs.

## Experimental Protocols

While a specific synthesis protocol for the **Remdesivir methylpropyl ester analog** is not readily available in the public domain, the synthesis of Remdesivir and its derivatives generally involves multi-step chemical processes. These typically start from a protected ribose derivative, followed by the introduction of the nucleobase and subsequent phosphoramidation. For detailed synthetic strategies for Remdesivir, researchers can refer to the extensive literature on the topic.

The following is a generalized protocol for evaluating the in vitro antiviral activity of Remdesivir analogs, which can be adapted for the methylpropyl ester analog.

### Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

- **Cell Culture:**
  - Prepare confluent monolayers of a suitable host cell line (e.g., Vero E6, Huh7) in 96-well microplates.

- Maintain the cells in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Compound Preparation:
  - Dissolve the test compound (**Remdesivir methylpropyl ester analog**) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
  - Prepare serial dilutions of the compound in the assay medium to achieve the desired final concentrations.
- Infection and Treatment:
  - Remove the growth medium from the cell monolayers.
  - Infect the cells with the target virus (e.g., SARS-CoV-2) at a predetermined multiplicity of infection (MOI).
  - After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted compound to the wells.
  - Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a known active drug as a positive control.
- Incubation:
  - Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for a period sufficient to observe a significant cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
- Quantification of Antiviral Activity:
  - Assess cell viability using a suitable method, such as the neutral red uptake assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
  - Measure the absorbance or luminescence using a microplate reader.
- Data Analysis:

- Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral CPE by 50%.
- Determine the 50% cytotoxic concentration (CC50) from parallel assays on uninfected cells.
- Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

## Quantitative Data

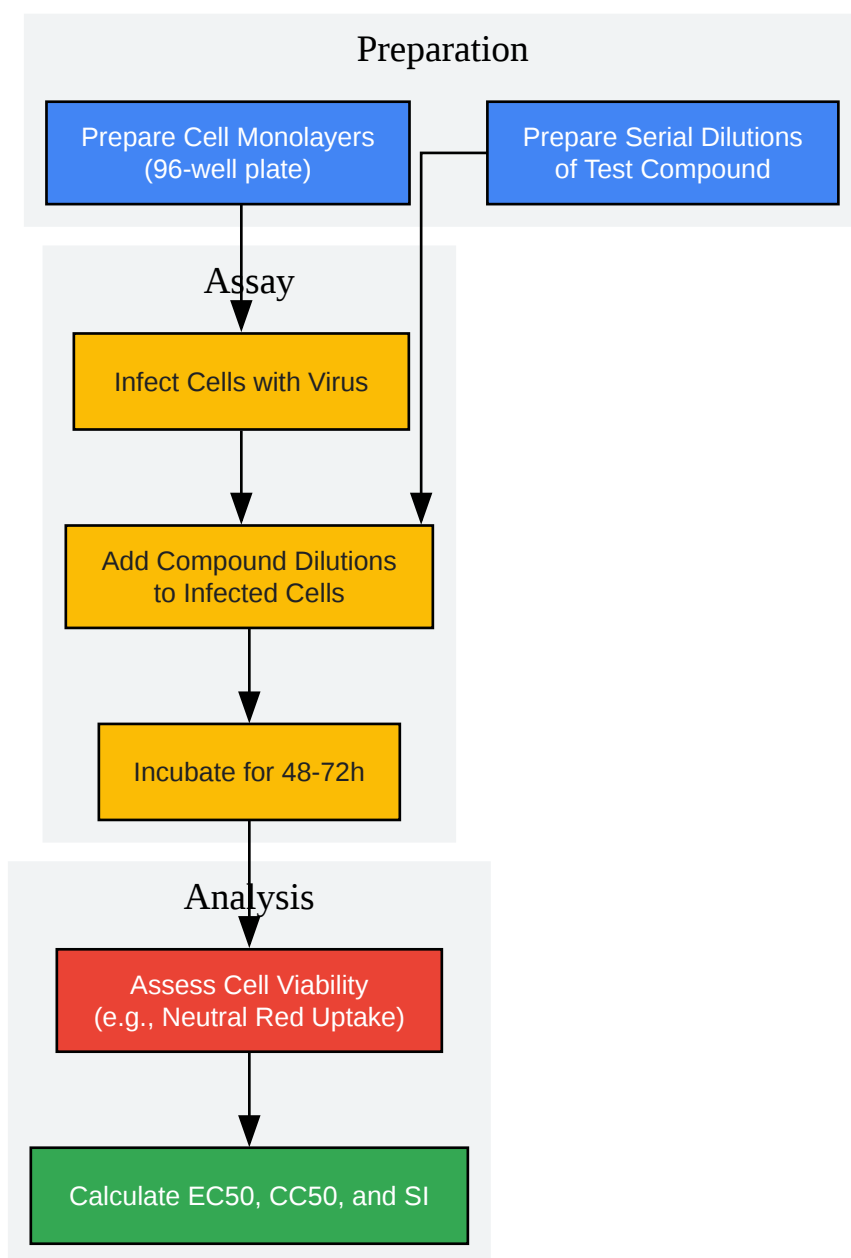
As of the latest available information, specific quantitative antiviral activity data for the **Remdesivir methylpropyl ester analog** against various viruses has not been published in peer-reviewed literature. However, extensive data exists for the parent compound, Remdesivir, and its active metabolite, GS-441524. This data provides a benchmark for the expected potency of its analogs.

The following table presents representative EC50 values for Remdesivir against several coronaviruses to illustrate the typical potency of this class of compounds.

Virus	Cell Line	EC50 (μM)	Citation
SARS-CoV-2	Vero E6	0.77	[6]
SARS-CoV	HAE	0.069	[7]
MERS-CoV	HAE	0.074	[7]
Murine Hepatitis Virus	DBT	~0.03	[7]
Human Coronavirus 229E	MRC-5	0.07	[8]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antiviral activity screening assay.



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Caption: Experimental workflow for in vitro antiviral activity assay.

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